Tert-butyl 4-{4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate Tert-butyl 4-{4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1272756-31-6
VCID: VC4253310
InChI: InChI=1S/C23H24Cl2N4O3/c1-23(2,3)31-22(30)29-12-10-28(11-13-29)17-7-4-15(5-8-17)20-26-21(32-27-20)16-6-9-18(24)19(25)14-16/h4-9,14H,10-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=C(C=C4)Cl)Cl
Molecular Formula: C23H24Cl2N4O3
Molecular Weight: 475.37

Tert-butyl 4-{4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate

CAS No.: 1272756-31-6

Cat. No.: VC4253310

Molecular Formula: C23H24Cl2N4O3

Molecular Weight: 475.37

* For research use only. Not for human or veterinary use.

Tert-butyl 4-{4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate - 1272756-31-6

Specification

CAS No. 1272756-31-6
Molecular Formula C23H24Cl2N4O3
Molecular Weight 475.37
IUPAC Name tert-butyl 4-[4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C23H24Cl2N4O3/c1-23(2,3)31-22(30)29-12-10-28(11-13-29)17-7-4-15(5-8-17)20-26-21(32-27-20)16-6-9-18(24)19(25)14-16/h4-9,14H,10-13H2,1-3H3
Standard InChI Key OJBLPWLHWCDHFN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=C(C=C4)Cl)Cl

Introduction

Tert-butyl 4-{4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate is a complex organic compound with a molecular weight of approximately 424.5 g/mol, as computed by PubChem . This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. The presence of the oxadiazole ring and the dichlorophenyl moiety suggests potential biological activity, possibly through interactions with enzymes or receptors.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of a piperazine derivative with an oxadiazole precursor. The oxadiazole ring can be formed through the condensation of a hydrazine derivative with an ester or acid chloride, followed by cyclization. The tert-butyl group is likely introduced as a protecting group during the synthesis to prevent unwanted side reactions.

Biological Activity and Potential Applications

Piperazine derivatives are known for their diverse biological activities, including antipsychotic, antidepressant, and anti-inflammatory effects. The presence of the oxadiazole ring and the dichlorophenyl group may enhance these activities by providing additional binding sites for biological targets. Research into similar compounds suggests potential applications in the treatment of neurological disorders or as modulators of specific enzymes.

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